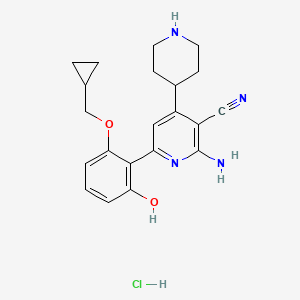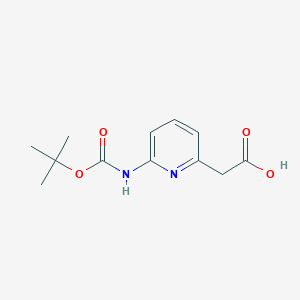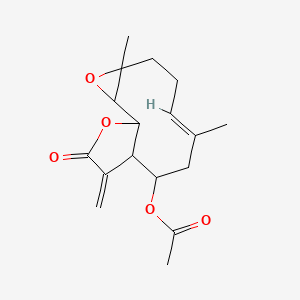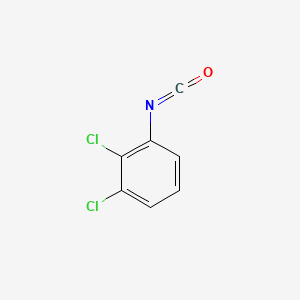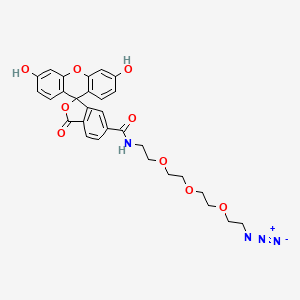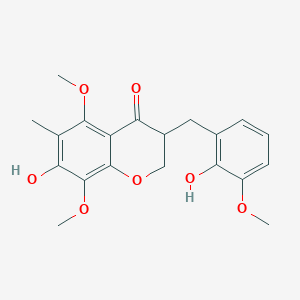
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. It contains a chroman ring, which is a fused six-membered benzene ring and three-membered heterocycle. The molecule also contains multiple hydroxyl and methoxy groups, which can participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple hydroxyl and methoxy groups in this compound suggests that it might have significant polarity and potential for hydrogen bonding, which could affect properties like solubility and boiling/melting points .Applications De Recherche Scientifique
Chemical Properties and Stability
- Protecting Groups for Hydroxy Function: The chemical properties of compounds related to 7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one have been studied, particularly in the context of protecting groups for the hydroxy function. These compounds demonstrate stability to strong acids and are distinguishable from other protecting groups by their reactivity with DDQ oxidation at room temperature (Nakajima, Abe, & Yonemitsu, 1988).
Bioactive Compounds in Natural Products
- Isolation from Natural Sources: Research indicates that similar compounds have been isolated from natural sources like Ophiopogon japonicus, Scilla nervosa, and Pseudoprospero firmifolium. These studies highlight the potential for discovering new homoisoflavonoidal compounds with varying chemical structures and potential biological activities (Nguyen Thi Hoang Anh et al., 2003), (Silayo et al., 1999), (Koorbanally et al., 2007).
Selectivity in Deprotection
- Selective Deprotection of Hydroxy Functions: Studies on the selectivity of deprotection of various protecting groups, including those related to 7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one, show that different protecting groups can be selectively removed under specific conditions, demonstrating the compound's relevance in synthetic chemistry (Horita et al., 1986).
Medicinal Plant Constituents
- Presence in Medicinal Plants: Similar compounds have been identified as constituents of medicinal plants such as Thalictrum delavayi and Portulaca oleracea, suggesting their potential significance in pharmacology and natural product chemistry (Wang et al., 2003), (Yang et al., 2018).
Biological Activities
- Biological Activities: Research on homoisoflavonoids and similar compounds has revealed various biological activities, including bacteriostatic and antioxidant properties. These findings underscore the potential therapeutic applications of these compounds in treating various diseases (Famuyiwa et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRDDWHTRSYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



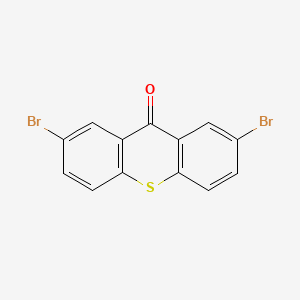
![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
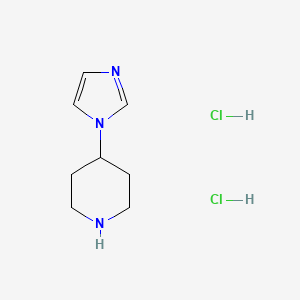
![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)
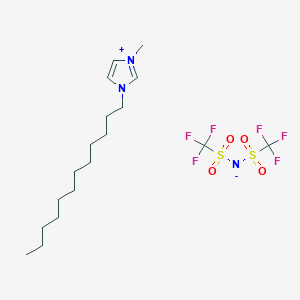
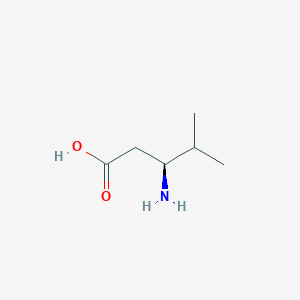
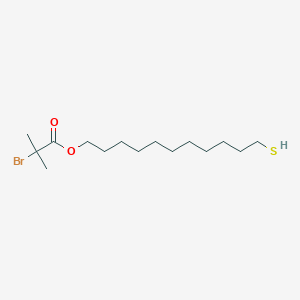
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)
